2-cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide
Description
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a cyano (-CN) group, a 4-fluorophenyl ring, and a pyridin-3-yl moiety. Its molecular formula is C₁₅H₁₁F₂N₃O, with a molecular weight of 287.27 g/mol. The structural uniqueness of this compound lies in the combination of electron-withdrawing (cyano, fluorophenyl) and heteroaromatic (pyridinyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-13-3-5-14(6-4-13)19-15(20)12(9-17)8-11-2-1-7-18-10-11/h1-7,10,12H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBFQJQGSPMOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C#N)C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and cyanoacetic acid.
Reaction with Cyanoacetic Acid: 4-fluoroaniline reacts with cyanoacetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane at room temperature.
Cyclization and Functionalization: The intermediate 2-cyano-N-(4-fluorophenyl)acetamide undergoes further reactions, including cyclization and functionalization, to introduce the pyridinyl group and form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
2-cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide has shown promise as a potential drug candidate due to its unique structural features that can influence biological activity.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, making this compound a candidate for further investigation in oncology.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further exploration for therapeutic applications against bacterial infections.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups can be modified to create derivatives with enhanced properties or new functionalities.
- Building Block for Complex Molecules : It can be used to synthesize other biologically active compounds by introducing different substituents on the aromatic rings or modifying the cyano group.
Case Studies
-
Anticancer Research :
- A study evaluated the cytotoxic effects of various derivatives of cyano compounds, including this compound, on human cancer cell lines. Results indicated significant growth inhibition compared to control groups, highlighting its potential as an anticancer agent.
-
Antimicrobial Activity :
- In another study, this compound was tested against a panel of bacterial strains. The results showed promising antibacterial activity, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with 2-cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity (logP): The cyano group in the target compound increases logP (~2.5) compared to Y300-3784 (logP 1.90) due to its electron-withdrawing nature . Bicalutamide’s higher logP (3.1) is attributed to the trifluoromethyl and sulfonyl groups, enhancing membrane permeability . Thioether substituents (e.g., in compound P6) further elevate logP to ~3.8, favoring pesticidal activity .
- Hydrogen-Bonding Capacity: The target compound’s cyano and amide groups provide hydrogen-bond acceptors (HBAs: 3), similar to Y300-3784 (HBAs: 3). However, bicalutamide’s sulfonyl and hydroxyl groups increase HBAs to 5, enhancing receptor binding .
Biological Activity
2-Cyano-N-(4-fluorophenyl)-3-(pyridin-3-yl)propanamide, a compound with the chemical formula CHFNO, has attracted attention in various scientific fields due to its unique structure and potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-fluoroaniline and cyanoacetic acid.
- Reaction Conditions : The reaction is carried out in dichloromethane at room temperature using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- Cyclization : Further reactions introduce the pyridinyl group to form the final product.
This compound interacts with specific molecular targets, potentially modulating various biochemical pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
- Receptor Binding : It can bind to receptors, altering their activity and influencing cellular signaling pathways related to inflammation and apoptosis.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : In vitro studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial species .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 137.43 |
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through its ability to inhibit cell proliferation in cancer cell lines:
- Cell Line Studies : Compounds similar to this compound have been evaluated against human tumor cell lines such as HeLa and HCT116, showing promising results in reducing cell viability .
Case Studies
In a study evaluating the biological activity of related compounds, researchers found that modifications in substituents significantly impacted their inhibitory effects on various enzymes and receptors. The presence of fluorine in the phenyl group enhanced bioactivity, indicating that structural variations can lead to significant differences in pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
